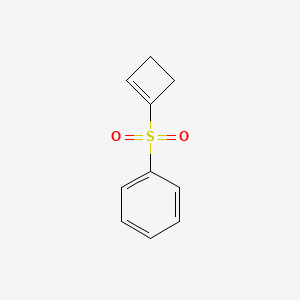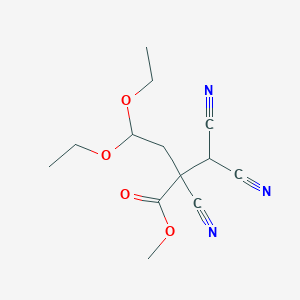
Pyridine, 2,2'-tellurobis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,2’-tellurobis- is a compound that features two pyridine rings connected by a tellurium atomPyridine itself is a six-membered aromatic heterocycle containing nitrogen, which imparts distinct chemical characteristics compared to its carbon analog, benzene .
準備方法
The synthesis of Pyridine, 2,2’-tellurobis- typically involves the reaction of pyridine with tellurium-containing reagents. One common method is the reaction of pyridine with tellurium tetrachloride (TeCl4) under controlled conditions. This reaction can be carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to enhance yield and reduce production costs .
化学反応の分析
Pyridine, 2,2’-tellurobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of Pyridine, 2,2’-tellurobis- can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .
科学的研究の応用
Pyridine, 2,2’-tellurobis- has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The biological applications of Pyridine, 2,2’-tellurobis- are still under investigation.
Medicine: In medicine, the compound’s potential as an antioxidant and its ability to interact with biological molecules make it a candidate for drug development.
Industry: Industrial applications of Pyridine, 2,2’-tellurobis- include its use in the synthesis of advanced materials and as a precursor for other organotellurium compounds.
作用機序
The mechanism of action of Pyridine, 2,2’-tellurobis- involves its interaction with molecular targets through the tellurium atom and the pyridine rings. The tellurium atom can form bonds with various metal ions, facilitating the formation of coordination complexes. These complexes can exhibit catalytic activity by providing a suitable environment for chemical reactions to occur .
The pyridine rings can participate in electrophilic and nucleophilic interactions, allowing the compound to engage in various chemical processes. The exact molecular pathways involved depend on the specific application and the nature of the interacting species .
類似化合物との比較
Pyridine, 2,2’-tellurobis- can be compared with other similar compounds, such as:
特性
CAS番号 |
149380-00-7 |
|---|---|
分子式 |
C10H8N2Te |
分子量 |
283.8 g/mol |
IUPAC名 |
2-pyridin-2-yltellanylpyridine |
InChI |
InChI=1S/C10H8N2Te/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H |
InChIキー |
VIFPHKCRDNJCBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)[Te]C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
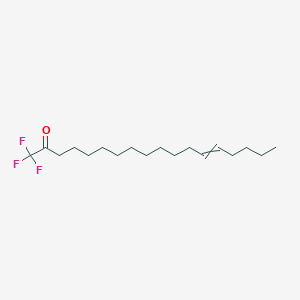
methyl carbonate](/img/structure/B14270203.png)
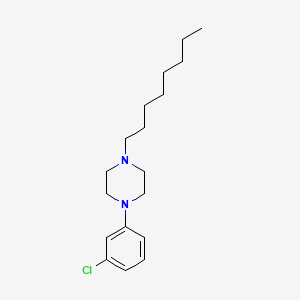
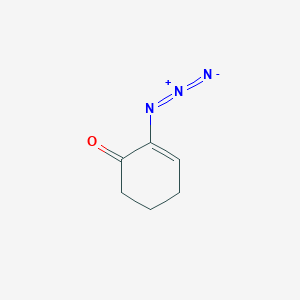
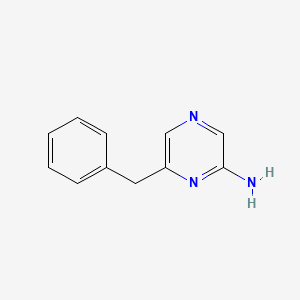
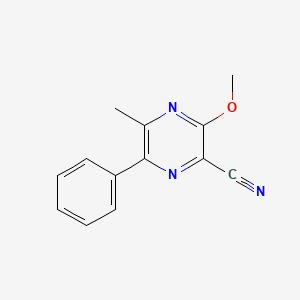
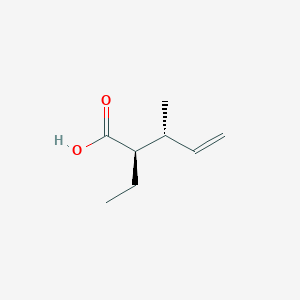
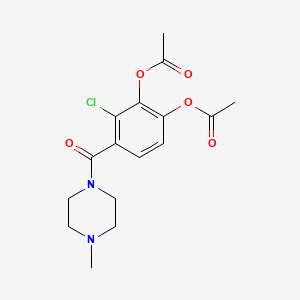
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
